molecular formula C11H14O B14438234 2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one CAS No. 73794-43-1

2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one

Cat. No.: B14438234
CAS No.: 73794-43-1
M. Wt: 162.23 g/mol
InChI Key: OFGGRGVQQRZIIG-UHFFFAOYSA-N
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Description

2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one is a complex organic compound with a unique structure This compound is part of the naphthalene family, characterized by its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as hydrogenation and cyclization, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the compound’s structure.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with a two-ring structure.

    Tetralin: A hydrogenated derivative of naphthalene with a partially saturated ring.

    Decalin: A bicyclic compound with fully saturated rings.

Uniqueness

2,3,4,4a,5,6-Hexahydro-1,3-methanonaphthalen-7(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These differences make it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

73794-43-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

tricyclo[7.1.1.02,7]undec-2-en-4-one

InChI

InChI=1S/C11H14O/c12-10-2-1-8-3-7-4-9(5-7)11(8)6-10/h6-9H,1-5H2

InChI Key

OFGGRGVQQRZIIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C2C1CC3CC2C3

Origin of Product

United States

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